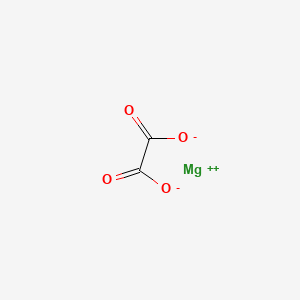

Magnesium oxalate

説明

Structure

3D Structure of Parent

特性

Key on ui mechanism of action |

Metabolically its toxicity is believed due to the capacity of oxalic acid to immobilize calcium and thus upset the calcium-potassium ratio in critical tissues. |

|---|---|

CAS番号 |

547-66-0 |

分子式 |

C2MgO4 |

分子量 |

112.32 g/mol |

IUPAC名 |

magnesium;oxalate |

InChI |

InChI=1S/C2H2O4.Mg/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |

InChIキー |

UHNWOJJPXCYKCG-UHFFFAOYSA-L |

SMILES |

C(=O)(C(=O)[O-])[O-].[Mg+2] |

正規SMILES |

C(=O)(C(=O)[O-])[O-].[Mg+2] |

沸点 |

Sublimes (NIOSH, 2024) sublimes Sublimes |

Color/Form |

ANHYDROUS OXALIC ACID, CRYSTALLIZED FROM GLACIAL ACETIC ACID IS ORTHORHOMBIC, CRYSTALS BEING PYRAMIDAL OR ELONGATED OCTAHEDRA Colorless powder or granular solid [Note: The anhydrous form (COOH)2 is a white powder]. |

密度 |

1.9 at 59 °F (USCG, 1999) - Denser than water; will sink 1.90 @ 17 DEG/4 °C, ALPHA 1.9 g/cm³ 1.90 |

melting_point |

372 °F (Decomposes) (NTP, 1992) 189.5 °C (DECOMPOSES) 189.5 °C 372 °F 215 °F (Sublimes) |

他のCAS番号 |

547-66-0 |

物理的記述 |

Oxalic acid is an odorless white solid. Sinks and mixes with water. (USCG, 1999) Dry Powder; Other Solid; Water or Solvent Wet Solid; Pellets or Large Crystals Colorless, odorless powder or granular solid. [Note: The anhydrous form (COOH)2 is an odorless, white solid.]; [NIOSH] Solid HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE POWDER. Colorless, odorless powder or granular solid. Colorless, odorless powder or granular solid. [Note: The anhydrous form (COOH)2 is an odorless, white solid.] |

ピクトグラム |

Irritant |

溶解性 |

50 to 100 mg/mL at 75 °F (NTP, 1992) 100 G AQ SOLN SATURATED @ 15 °C CONTAINS 6.71 G; 100 G AQ SOLN SATURATED @ 20 °C CONTAINS 8.34 G; 100 G AQ SOLN SATURATED @ 25 °C CONTAINS 9.81 G VERY SOL IN ETHANOL; SLIGHTLY SOL IN ETHER; INSOL IN BENZENE, CHLOROFORM, PETROLEUM ETHER Water solubility of 220,000 mg/l at 25 °C 220 mg/mL at 25 °C Solubility in water, g/100ml at 20 °C: 9-10 (moderate) 14% |

同義語 |

Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |

蒸気密度 |

4.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 4.3 |

蒸気圧 |

0.001 mmHg at 68 °F (NTP, 1992) 0.000234 [mmHg] 0.54 mm @ 105 °C <0.001 mmHg |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Magnesium Oxalate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established methods for the synthesis of magnesium oxalate (B1200264) dihydrate (MgC₂O₄·2H₂O) for laboratory applications. The document details various synthesis protocols, presents quantitative data in a structured format, and includes workflow diagrams for enhanced clarity.

Introduction

Magnesium oxalate dihydrate is a chemical compound with the formula MgC₂O₄·2H₂O. It is a white, crystalline solid that is sparingly soluble in water.[1] In laboratory and industrial settings, it serves as a precursor for the synthesis of magnesium oxide (MgO) nanoparticles, which have applications in catalysis, ceramics, and as refractory materials.[1][2][3] The controlled synthesis of this compound dihydrate is crucial for obtaining MgO with desired particle size, morphology, and purity.

This guide explores three primary methods for the synthesis of this compound dihydrate:

-

Microwave-Assisted Thermal Double Decomposition: A rapid synthesis method utilizing microwave energy to accelerate the reaction.[4][5][6]

-

Sol-Gel Synthesis: A method that proceeds through the formation of a gel, often used to produce nanomaterials.[2][3][5]

-

Hydrothermal Synthesis: A technique involving crystallization from a heated aqueous solution in a sealed vessel.[7]

Comparative Overview of Synthesis Parameters

The following table summarizes the key quantitative parameters associated with different synthesis methods for this compound dihydrate, providing a basis for method selection based on desired outcomes such as yield and particle size.

| Parameter | Microwave-Assisted Method | Sol-Gel Method | Hydrothermal Method |

| Starting Materials | Oxalic acid dihydrate, Magnesium acetate (B1210297) tetrahydrate[4] | Magnesium acetate, Oxalic acid, Ethanol[5] | Magnesium oxide, Oxalic acid dihydrate[7] |

| Reaction Time | 5 minutes[4] | 24 hours (heating)[5] | 1 week[7] |

| Reaction Temperature | Boiling conditions[4] | 100 °C (heating)[5] | 453 K (180 °C)[7] |

| Yield | 9.852 g (from 8.668 g oxalic acid and 14.45 g magnesium acetate)[4] | Not explicitly stated | ~30% (based on Mg)[7] |

| Product Morphology | Nanorods[4] | Not explicitly stated | Colorless, block-like crystals[7] |

| Product Dimensions | 80 nm diameter, 549 nm length[4] | - | 0.6 × 0.6 × 0.8 mm³ (largest crystals)[7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound dihydrate using the aforementioned techniques.

Microwave-Assisted Thermal Double Decomposition

This method allows for the rapid synthesis of this compound nanoparticles.[4][6][8]

Materials:

-

Oxalic acid dihydrate (C₂H₂O₄·2H₂O)

-

Magnesium acetate tetrahydrate (Mg(CH₃COO)₂·4H₂O)

-

Double distilled water

-

Alcohol (e.g., ethanol)

Procedure:

-

Prepare a solution of oxalic acid dihydrate by dissolving 8.668 g in 100 mL of double distilled water.

-

Prepare a solution of magnesium acetate by dissolving 14.45 g in water.

-

Add the magnesium acetate solution to the oxalic acid solution.

-

Add 3-8 mL of alcohol to the mixture to aid in particle size reduction.[4]

-

Transfer the mixture to a 250 mL reflux flask equipped with a magnetic stirrer.

-

Place the flask in a microwave reactor and heat under boiling conditions for approximately 5 minutes.[4]

-

Allow the solution to cool to room temperature.

-

Collect the precipitate by filtration using a suction pump.

-

Wash the product first with water and then with alcohol.

-

Dry the final product in a desiccator for about three days.[4]

Sol-Gel Synthesis

The sol-gel method is suitable for producing a gel precursor which is then heated to obtain the solid product.[5]

Materials:

-

Magnesium acetate

-

Oxalic acid

-

Ethanol

Procedure:

-

Dissolve magnesium acetate in ethanol.

-

Add oxalic acid to the solution to adjust the pH until a gel is formed.[5]

-

Heat the resulting gel at 100 °C for 24 hours to produce solid this compound.[5]

-

Sieve the solid product using a ±150 mesh.

-

(Optional) The resulting this compound can be annealed at 550 °C for 6 hours to produce MgO nanomaterial.[5]

Hydrothermal Synthesis

This method yields well-defined crystals of a new polymorph of this compound dihydrate (β-Mg(C₂O₄)·2H₂O).[7]

Materials:

-

Magnesium oxide (MgO)

-

Oxalic acid dihydrate (H₂(C₂O₄)·2H₂O)

-

Deionized water

-

Anhydrous ethanol

-

Anhydrous acetone

Procedure:

-

Combine 0.2718 g (6.7403 mmol) of MgO and 0.8497 g (6.7400 mmol) of H₂(C₂O₄)·2H₂O in a 15-mL Teflon-lined autoclave.[7]

-

Add 3 mL of deionized water.

-

Seal the autoclave and heat at 453 K (180 °C) for one week.[7]

-

Cool the autoclave slowly to room temperature.

-

Isolate the colorless, block-like crystals by washing with deionized water and then anhydrous ethanol.

-

Dry the product with anhydrous acetone.[7] The reported yield is approximately 30% based on magnesium.[7]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described synthesis methods.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Sol-Gel Synthesis of Highly Stable Nano Sized MgO from this compound Dihydrate | Scientific.Net [scientific.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and spectroscopic characterization of this compound nano-crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new polymorph of this compound dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and spectroscopic characterization of this compound nano-crystals | CiNii Research [cir.nii.ac.jp]

An In-depth Technical Guide to the Thermal Decomposition of Magnesium Oxalate to Magnesium Oxide

This guide provides a comprehensive overview of the thermal decomposition of magnesium oxalate (B1200264) (MgC₂O₄), a process of significant interest for the synthesis of magnesium oxide (MgO), particularly in nanocrystalline form. The controlled thermal treatment of magnesium oxalate is crucial for producing MgO with desired properties for applications in catalysis, refractory materials, and drug development.

Decomposition Pathway

The thermal decomposition of this compound dihydrate (MgC₂O₄·2H₂O) is a multi-step process. It begins with the loss of its water of hydration, followed by the decomposition of the anhydrous salt into magnesium oxide.

The process typically follows these stages:

-

Dehydration: The dihydrate form first loses its two water molecules to become anhydrous this compound. This is an endothermic process. MgC₂O₄·2H₂O(s) → MgC₂O₄(s) + 2H₂O(g)

-

Decomposition of Anhydrous Oxalate: The anhydrous this compound then decomposes into magnesium oxide. This stage can proceed through different proposed mechanisms. One common pathway involves the formation of magnesium carbonate as an intermediate, which then further decomposes.[1]

-

Step 2a: MgC₂O₄(s) → MgCO₃(s) + CO(g)

-

Step 2b: MgCO₃(s) → MgO(s) + CO₂(g)

-

The overall decomposition reaction from the anhydrous state is: MgC₂O₄(s) → MgO(s) + CO(g) + CO₂(g)[2]

Quantitative Analysis of Decomposition

Thermogravimetric Analysis (TGA) is the primary technique for quantitatively studying the decomposition process. It measures the change in mass of a sample as a function of temperature. The data from TGA provides precise information on the temperature ranges of decomposition stages and the corresponding mass losses.

| Stage | Process | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Reference |

| 1 | Dehydration (MgC₂O₄·2H₂O → MgC₂O₄) | 120 - 300 | 24.27 | ~24.5 | [3][4] |

| 2 | Decomposition (MgC₂O₄ → MgO) | 400 - 620 | 64.13 (from anhydrous) | ~47.9 | [1][3] |

Note: Observed mass loss can vary slightly depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

A robust investigation of the thermal decomposition of this compound involves thermal analysis followed by characterization of the final product.

This protocol outlines the simultaneous thermal analysis to determine mass loss and thermal events (endothermic/exothermic reactions).

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound dihydrate powder into an alumina (B75360) or platinum crucible.

-

Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.

-

-

Instrument Setup (TGA/DTA or TGA/DSC):

-

Atmosphere: Purge the furnace with an inert gas, such as dry nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative side reactions.

-

Heating Program: Heat the sample from ambient temperature to approximately 800-900°C. A linear heating rate of 10-20°C/min is standard.[5] The final product, MgO, is typically stable above 480°C.[2]

-

Data Acquisition: Record the sample mass (TGA), the rate of mass change (DTG), and the differential temperature (DTA) or heat flow (DSC) as a function of temperature.

-

-

Data Analysis:

-

Determine the onset and peak temperatures for each decomposition step from the DTG and DTA/DSC curves. The DTA curve for the dehydration step will show an endothermic peak around 200°C.[6]

-

Calculate the percentage mass loss for each step from the TGA curve and compare it with the theoretical stoichiometric values.

-

The resulting magnesium oxide is analyzed to determine its composition, crystal structure, and morphology.

-

X-Ray Diffraction (XRD):

-

Purpose: To confirm the crystalline phase of the final product.

-

Protocol: The residue from the TGA analysis is cooled to room temperature. The powder is then analyzed using an X-ray diffractometer. Data is typically collected over a 2θ range of 20-80°.

-

Analysis: The resulting diffraction pattern is compared with standard reference patterns (e.g., JCPDS no. 45-0946 for cubic MgO) to confirm the formation of pure magnesium oxide.

-

-

Transmission Electron Microscopy (TEM):

-

Purpose: To analyze the morphology, particle size, and crystal structure of the synthesized MgO nanocrystals.

-

Protocol: A small amount of the MgO powder is dispersed in a solvent like ethanol (B145695) using ultrasonication. A drop of the dispersion is placed onto a carbon-coated copper grid and allowed to dry.

-

Analysis: The grid is examined under a transmission electron microscope. Images can reveal particle size and shape. Selected Area Electron Diffraction (SAED) can be used to confirm the crystalline structure. This method has been used to confirm the production of MgO nanocrystals with average diameters of 20-25 nm.[7][8]

-

Factors Influencing Decomposition Kinetics

The kinetics and mechanism of the decomposition can be influenced by several experimental parameters.

-

Atmosphere: The presence of water vapor can significantly affect the rate of dehydration.[9] Isothermal studies have shown that the dehydration rate is dependent on the water vapor pressure.[9]

-

Heating Rate: Higher heating rates in TGA can shift the decomposition temperatures to higher values.

-

Particle Size: The particle size of the starting this compound can influence heat and mass transfer, thereby affecting the decomposition kinetics.

The activation energy for the pyrolysis of various metal oxalates has been reported to be in the range of 53-68 kcal/mol.[10] Detailed kinetic analysis often employs model-fitting methods to elucidate the reaction mechanism from non-isothermal TGA data.[11]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Thermogravimetric analysis | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. rzepa.net [rzepa.net]

- 11. researchgate.net [researchgate.net]

Magnesium oxalate solubility product (Ksp) in aqueous solutions.

An In-depth Technical Guide to the Solubility Product (Ksp) of Magnesium Oxalate (B1200264) in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility product (Ksp) of magnesium oxalate (MgC₂O₄) in aqueous solutions. It includes quantitative data, detailed experimental protocols for Ksp determination, and visualizations of the underlying chemical principles and workflows.

Introduction to this compound Solubility

This compound is an organic salt with the chemical formula MgC₂O₄. It exists in both an anhydrous form and as a dihydrate (MgC₂O₄·2H₂O). Both forms are sparingly soluble in water, a characteristic that is quantified by the solubility product constant, Ksp. The dissolution of this compound in water is a dynamic equilibrium between the solid salt and its constituent ions in solution. Understanding the Ksp of this compound is crucial in various fields, including geochemistry, industrial chemistry, and particularly in the pharmaceutical and biomedical sciences, where it can be relevant to the study of biomineralization and the effects of magnesium on calcium oxalate kidney stone formation.[1][2][3]

The equilibrium for the dissolution of this compound is represented by the following equation:

MgC₂O₄(s) ⇌ Mg²⁺(aq) + C₂O₄²⁻(aq)

The solubility product constant (Ksp) is the mathematical product of the molar concentrations of the dissolved ions, each raised to the power of its stoichiometric coefficient. For this compound, the Ksp expression is:

Ksp = [Mg²⁺][C₂O₄²⁻]

A smaller Ksp value indicates lower solubility. The solubility can be influenced by various factors, including temperature, pH, and the presence of common ions or other complexing agents in the solution.

Quantitative Solubility Data

The reported Ksp values for this compound can vary depending on the experimental conditions such as temperature. The following table summarizes the available quantitative data.

| Molar Solubility (s) (mol/L) | Ksp Value | Temperature (°C) | Notes | Reference |

| 0.0093 | 8.6 x 10⁻⁵ | Not Specified | Calculated from molar solubility. | [4] |

| Not Specified | 8.5 x 10⁻⁵ | 25 | Standard state. | [5] |

| Not Specified | 1.8 x 10⁻³ | Not Specified | Mentioned in the context of an acid-catalyzed titration. | [6] |

Experimental Protocols for Ksp Determination

The determination of the Ksp for a sparingly soluble salt like this compound typically involves preparing a saturated solution and then measuring the concentration of one of its ions. A common and effective method is the redox titration of the oxalate ion (C₂O₄²⁻) with potassium permanganate (B83412) (KMnO₄).

Preparation of a Saturated this compound Solution

Objective: To create a solution where the dissolved magnesium and oxalate ions are in equilibrium with the solid this compound.

Materials:

-

This compound (MgC₂O₄) solid

-

Distilled or deionized water

-

Beaker or flask

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Filtration apparatus (funnel, filter paper)

Procedure:

-

Add an excess amount of solid this compound to a known volume of distilled water in a beaker. The presence of undissolved solid at the end of the process is crucial to ensure saturation.[7][8]

-

Stir the mixture vigorously for an extended period to allow the dissolution equilibrium to be reached. The time required can vary, but several hours of continuous stirring is recommended.

-

Allow the undissolved solid to settle to the bottom of the container.

-

Carefully filter the supernatant liquid to separate the saturated solution from the excess solid this compound. The resulting filtrate is a saturated solution of MgC₂O₄.[7]

Redox Titration of Oxalate with Potassium Permanganate

Objective: To determine the concentration of the oxalate ion in the saturated solution, which then allows for the calculation of the Ksp.

Background: In an acidic solution, potassium permanganate (a strong oxidizing agent with a deep purple color) reacts with oxalate ions (a reducing agent) to produce manganese(II) ions (colorless), carbon dioxide, and water. The endpoint of the titration is indicated by the first persistent pink color from a slight excess of permanganate ions.

The balanced net ionic equation for this redox reaction is: 2MnO₄⁻(aq) + 5C₂O₄²⁻(aq) + 16H⁺(aq) → 2Mn²⁺(aq) + 10CO₂(g) + 8H₂O(l)

Materials:

-

Saturated this compound solution

-

Standardized potassium permanganate (KMnO₄) solution of known concentration

-

Sulfuric acid (H₂SO₄), e.g., 9M

-

Buret, pipet, and Erlenmeyer flasks

-

Hot plate or water bath

Procedure:

-

Pipette a precise volume of the saturated this compound solution into an Erlenmeyer flask.

-

Acidify the solution by adding a sufficient volume of sulfuric acid. The acidic environment is necessary for the redox reaction to proceed correctly.[6][9]

-

Gently heat the solution to approximately 60-70°C. This increases the rate of the reaction, which is otherwise slow at room temperature.[9]

-

Fill a buret with the standardized potassium permanganate solution and record the initial volume.

-

Titrate the hot, acidified this compound solution with the KMnO₄ solution. Add the permanganate solution dropwise while continuously swirling the flask.

-

The endpoint is reached when a faint pink color persists in the solution for at least 30 seconds. This indicates that all the oxalate ions have reacted.[6]

-

Record the final volume of the KMnO₄ solution used.

-

Repeat the titration with additional samples of the saturated solution to ensure accuracy and precision.

Calculation of Ksp

-

Calculate moles of MnO₄⁻:

-

Moles of MnO₄⁻ = (Molarity of KMnO₄) × (Volume of KMnO₄ used in liters)

-

-

Calculate moles of C₂O₄²⁻:

-

From the stoichiometry of the balanced equation (5 moles of C₂O₄²⁻ react with 2 moles of MnO₄⁻), calculate the moles of oxalate in the titrated sample.

-

Moles of C₂O₄²⁻ = (Moles of MnO₄⁻) × (5 mol C₂O₄²⁻ / 2 mol MnO₄⁻)

-

-

Calculate the molarity of C₂O₄²⁻:

-

[C₂O₄²⁻] = (Moles of C₂O₄²⁻) / (Volume of saturated solution used in liters)

-

-

Determine [Mg²⁺] and calculate Ksp:

-

Since this compound dissolves in a 1:1 molar ratio, the concentration of Mg²⁺ ions in the saturated solution is equal to the concentration of C₂O₄²⁻ ions.

-

[Mg²⁺] = [C₂O₄²⁻]

-

Ksp = [Mg²⁺][C₂O₄²⁻] = [C₂O₄²⁻]²

-

Visualizations

Dissolution Equilibrium of this compound

Caption: Dynamic equilibrium between solid this compound and its dissolved ions.

Experimental Workflow for Ksp Determination

Caption: Step-by-step workflow for the experimental determination of Ksp.

Relationship between Molar Solubility and Ksp

Caption: Logical flow from molar solubility (s) to the Ksp expression.

References

- 1. Nucleation kinetics of calcium oxalate monohydrate as a function of pH, magnesium, and osteopontin concentration quantified with droplet microfluidics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of magnesium on calcium oxalate crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The molar solubility of this compound, MgC,O4, in water is 0.0093 mol.. [askfilo.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. MLA Format Research Paper: Ksp Of this compound [mla-format-research-paper.blogspot.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chm.uri.edu [chm.uri.edu]

- 9. Analytical procedures and methods validation for oxalate content estimation - PMC [pmc.ncbi.nlm.nih.gov]

Glushinskite: A Comprehensive Technical Guide to the Natural Occurrence of Magnesium Oxalate

A an in-depth technical guide on the natural occurrence of magnesium oxalate (B1200264) as the mineral glushinskite, prepared for researchers, scientists, and drug development professionals.

Introduction

Glushinskite is the naturally occurring mineral form of magnesium oxalate dihydrate (MgC₂O₄·2H₂O). This biomineral holds significance in the fields of geology, biology, and materials science due to its formation through the interaction of living organisms with mineral substrates. This guide provides a detailed overview of its natural occurrence, formation, physicochemical properties, and the experimental methodologies used for its characterization.

Natural Occurrence and Biomineralization

Glushinskite is primarily found at the interface between lichens and magnesium-rich rocks, particularly serpentinite.[1] The formation of glushinskite is a result of biomineralization, a process where living organisms produce minerals.

The key steps in the formation of glushinskite are:

-

Lichen Colonization: Lichens, such as Lecanora atra, colonize the surface of serpentinite rocks.[1]

-

Oxalic Acid Secretion: The fungal partner (mycobiont) of the lichen secretes oxalic acid as a secondary metabolite.[1][2] This is a crucial step in the weathering of the rock.

-

Chemical Weathering of Serpentinite: Serpentinite is a metamorphic rock primarily composed of magnesium silicate (B1173343) minerals like chrysotile and antigorite.[3] The secreted oxalic acid reacts with these magnesium-rich minerals.

-

Glushinskite Precipitation: The reaction between oxalic acid and the magnesium silicates leads to the decomposition of the original minerals and the subsequent precipitation of the more stable this compound dihydrate (glushinskite) crystals.[1] The other weathering product is often an amorphous silica (B1680970) gel.[1][4]

This process highlights the significant role of lichens in biogeochemical weathering and the formation of secondary minerals.

Quantitative Data

The physicochemical properties of glushinskite have been determined through various analytical techniques. The following tables summarize the key quantitative data for this mineral.

Table 1: General and Physical Properties of Glushinskite

| Property | Value |

| Chemical Formula | Mg(C₂O₄)·2H₂O[5] |

| Crystal System | Monoclinic[5] |

| Color | Creamy white, colorless[5] |

| Lustre | Sub-Adamantine[5] |

| Hardness (Mohs) | 2 |

| Specific Gravity | 1.85 g/cm³[5] |

Table 2: Crystallographic Data for Glushinskite

| Parameter | Value |

| Point Group | 2/m - Prismatic[5] |

| Space Group | C2/c[5] |

| Unit Cell Dimensions | a = 12.675 Å, b = 5.406 Å, c = 9.984 Å, β = 129.45°[5] |

| Calculated Unit Cell Volume | 528.26 ų[5] |

Table 3: Chemical Composition of Glushinskite (Ideal)

| Element | Symbol | Weight % |

| Magnesium | Mg | 16.38 |

| Carbon | C | 16.19 |

| Oxygen | O | 64.71 |

| Hydrogen | H | 2.72 |

Experimental Protocols

The characterization of glushinskite from its natural setting involves a combination of microscopic and spectroscopic techniques. The following protocols are based on the foundational study by Wilson, Jones, and Russell (1980).

1. Sample Collection and Preparation

-

Collection: Samples are collected from the rock/lichen interface of a serpentinite outcrop colonized by lichens. The upper part of the lichen is carefully removed using a scalpel to expose the creamy white layer containing glushinskite. This material is then scraped off for analysis.

-

Preparation for Microscopy: For Scanning Electron Microscopy (SEM), small fragments of the rock/lichen interface are freeze-dried and then coated with a thin layer of gold to make them conductive.

-

Preparation for Spectroscopy: For Infrared Spectroscopy (IRS), the collected glushinskite material is mixed with potassium bromide (KBr) and pressed into a 13 mm diameter disk.

2. X-Ray Diffraction (XRD)

-

Purpose: To identify the crystalline phases present in the sample and determine their crystal structure.

-

Instrumentation: A Philips powder camera (114.83 mm diameter) is a suitable instrument.

-

Methodology:

-

The powdered sample is mounted in the camera.

-

The sample is irradiated with Fe-filtered Co-Kα radiation.

-

The diffraction pattern is recorded on film or with a detector.

-

The resulting d-spacings and intensities are compared with known standards for this compound dihydrate to confirm the presence of glushinskite.

-

3. Infrared Spectroscopy (IRS)

-

Purpose: To identify the functional groups present in the sample, confirming the presence of oxalate and water molecules.

-

Instrumentation: A Perkin-Elmer 577 instrument or a similar spectrometer is used.

-

Methodology:

-

The KBr disk containing the sample is placed in the spectrometer.

-

A spectrum is recorded over the range of 4000 to 200 cm⁻¹.

-

The absorption bands are then compared to the known spectrum of synthetic this compound dihydrate.

-

4. Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Analysis (EDXA)

-

Purpose: To observe the morphology of the glushinskite crystals and to determine their elemental composition.

-

Instrumentation: A Cambridge S-4 scanning electron microscope equipped with an energy-dispersive X-ray analyzer.

-

Methodology:

-

The gold-coated sample is placed in the SEM chamber.

-

The electron beam is scanned across the sample to produce high-resolution images of the crystal shapes, which are typically distorted pyramidal forms of 2 to 5 µm in size.

-

The EDXA detector is used to generate an X-ray spectrum from the crystals, which shows the elemental composition. For glushinskite, this is dominated by magnesium, with potential trace amounts of iron, nickel, and manganese.

-

Visualizations

Biomineralization Pathway of Glushinskite

Caption: Biomineralization pathway of glushinskite formation.

Experimental Workflow for Glushinskite Identification

Caption: Experimental workflow for the identification of glushinskite.

References

- 1. The Weathering of Serpentinite by Lecanora Atra | The Lichenologist | Cambridge Core [cambridge.org]

- 2. pages.mtu.edu [pages.mtu.edu]

- 3. ALEX STREKEISEN- Serpentinite- [alexstrekeisen.it]

- 4. The Weathering of Serpentinite by Lecanora Atra | The Lichenologist | Cambridge Core [cambridge.org]

- 5. mindat.org [mindat.org]

An In-depth Technical Guide to the Polymorphs of Magnesium Oxalate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known polymorphs of magnesium oxalate (B1200264) dihydrate (MgC₂O₄·2H₂O), a compound of interest in various fields, including materials science and pharmaceutical development, due to its role as a precursor in the synthesis of magnesium oxide nanoparticles and its occurrence in biological systems. This document details the structural, thermal, and spectroscopic properties of the α and β polymorphs, offering detailed experimental protocols for their synthesis and characterization.

Introduction to the Polymorphism of Magnesium Oxalate Dihydrate

This compound dihydrate is known to exist in at least two polymorphic forms: α-MgC₂O₄·2H₂O and β-MgC₂O₄·2H₂O.[1] These polymorphs share the same chemical composition but differ in their crystal structure, leading to distinct physical properties. The α-form crystallizes in the monoclinic system, while the β-form exhibits an orthorhombic crystal structure.[2] The naturally occurring form of this compound dihydrate, the mineral glushinskite, is isostructural with the α-polymorph.[3] Understanding the synthesis and interconversion of these polymorphs is crucial for controlling the properties of derived materials, such as magnesium oxide nanoparticles.

Crystallographic Data

The primary distinction between the α and β polymorphs lies in their crystal lattice structures. The crystallographic data for both forms are summarized in the table below for easy comparison.

| Property | α-MgC₂O₄·2H₂O | β-MgC₂O₄·2H₂O |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | C2/c | Fddd |

| Unit Cell Parameters | a ≈ 12.691 Å | a = 5.3940 (11) Å |

| b ≈ 5.3940 Å | b = 12.691 (3) Å | |

| c ≈ 9.98 Å | c = 15.399 (3) Å | |

| β ≈ 129.2° | ||

| Volume (V) | 1054.1 (4) ų | |

| Z (formula units/cell) | 4 | 8 |

Note: The unit cell parameters for α-MgC₂O₄·2H₂O were deduced from the relationship between the α and β lattice vectors, as described in the literature, where a₁ = b, a₂ = a, and a₃ = -0.5b - 0.5c of the β-form.[4]

Experimental Protocols

Synthesis of α-Magnesium Oxalate Dihydrate

A general and reproducible method for the synthesis of α-MgC₂O₄·2H₂O can be achieved through a precipitation reaction.

Materials:

-

Magnesium salt (e.g., magnesium nitrate, Mg(NO₃)₂)

-

Oxalate source (e.g., oxalic acid dihydrate, H₂C₂O₄·2H₂O, or an alkali metal oxalate like sodium oxalate, Na₂C₂O₄)

-

Deionized water

-

Ethanol (B145695) (optional, for washing)

Procedure:

-

Prepare an aqueous solution of the magnesium salt.

-

Prepare a separate aqueous solution of the oxalate source.

-

Slowly add the oxalate solution to the magnesium salt solution with constant stirring.

-

A white precipitate of this compound dihydrate will form immediately.[3]

-

Continue stirring for a predetermined period (e.g., 1-2 hours) to ensure complete precipitation and crystallization.

-

Collect the precipitate by filtration.

-

Wash the precipitate with deionized water to remove any unreacted salts, followed by an optional wash with ethanol to facilitate drying.

-

Dry the resulting white powder in an oven at a low temperature (e.g., 60-80 °C) to constant weight.

Synthesis of β-Magnesium Oxalate Dihydrate

The β-polymorph has been synthesized via a hydrothermal method, which, although discovered serendipitously, provides a pathway to this specific crystalline form.[4]

Materials:

-

Magnesium oxide (MgO)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

Procedure:

-

Combine stoichiometric amounts of magnesium oxide and oxalic acid dihydrate in a Teflon-lined autoclave.[4]

-

Add a small amount of deionized water to the mixture.[4]

-

Seal the autoclave and heat it to 453 K (180 °C) for one week.[4]

-

After the heating period, allow the autoclave to cool slowly to room temperature.[4]

-

Isolate the resulting crystals by washing with deionized water and anhydrous ethanol.[4]

-

Dry the product with anhydrous acetone (B3395972) to obtain pure, colorless crystals of β-MgC₂O₄·2H₂O.[4]

Characterization of Polymorphs

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis is a critical tool for distinguishing between the polymorphs and understanding their thermal stability. The thermal decomposition of this compound dihydrate proceeds in two main stages: dehydration followed by the decomposition of the anhydrous salt.[5]

Experimental Protocol for TGA/DSC:

-

Accurately weigh a small amount of the this compound dihydrate sample (typically 5-10 mg) into an alumina (B75360) or platinum crucible.

-

Place the crucible in the TGA/DSC instrument.

-

Heat the sample from room temperature to approximately 800 °C at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the weight loss and heat flow as a function of temperature.

Expected Results:

| Thermal Event | Temperature Range (°C) | Theoretical Weight Loss (%) | Observed Weight Loss (%) (Example) |

| Dehydration (MgC₂O₄·2H₂O → MgC₂O₄ + 2H₂O) | 120 - 300 | 24.27% | ~24.5% |

| Decomposition (MgC₂O₄ → MgO + CO + CO₂) | 400 - 600 | 48.54% (of anhydrous) | ~47.9% |

The theoretical weight loss for dehydration is calculated based on the molar masses of water and this compound dihydrate. The decomposition of anhydrous this compound results in the formation of magnesium oxide, with the release of carbon monoxide and carbon dioxide.[3]

Vibrational Spectroscopy (FTIR and Raman)

Infrared and Raman spectroscopy are powerful techniques for probing the molecular vibrations within the crystal lattice, providing a fingerprint for each polymorph.

Experimental Protocol for FTIR/Raman:

-

For FTIR analysis, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an ATR-FTIR setup for direct analysis of the powder.

-

For Raman analysis, place a small amount of the powder sample on a microscope slide and focus the laser beam onto the sample.

-

Acquire the spectra over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Comparative Spectroscopic Data:

| Vibrational Mode | α-MgC₂O₄·2H₂O FTIR (cm⁻¹) | α-MgC₂O₄·2H₂O Raman (cm⁻¹) | General MgC₂O₄·2H₂O Raman (cm⁻¹) |

| O-H Stretching | ~3400-3000 | ||

| C=O Stretching | ~1650-1600 | ||

| C-O Stretching | ~1360, ~1315 | ||

| H₂O Bending | ~1620 | ||

| O-C=O Bending | ~825 | ||

| Mg-O Stretching | ~520 | ||

| ν(CO) Stretching | 1492, 1465 | 1474 | |

| Other distinguishing bands | 919, 589, 217 |

The differences in the spectra of the two polymorphs, although potentially subtle, can be used for their identification and quality control.[1]

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis and characterization of the this compound dihydrate polymorphs.

References

Determining the crystal system and space group of magnesium oxalate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal system and space group of magnesium oxalate (B1200264). It is intended to serve as a core resource for researchers and professionals in drug development and materials science who require detailed crystallographic information on this compound. Magnesium oxalate, an organic salt, is of interest due to its occurrence in biological systems and its potential applications in various fields.

Executive Summary

This compound predominantly crystallizes as a dihydrate (MgC₂O₄·2H₂O). Crystallographic studies have identified two principal polymorphs of this dihydrate, designated as α- and β-forms. These polymorphs exhibit distinct crystal systems and space groups, which fundamentally influence their physical and chemical properties. This guide presents the crystallographic data for both polymorphs, details the experimental methodologies used for their characterization, and provides a logical workflow for such determinations.

Crystallographic Data of this compound Dihydrate Polymorphs

The crystallographic parameters for the α and β polymorphs of this compound dihydrate are summarized in the table below. This data is essential for phase identification, quality control, and computational modeling.

| Parameter | α-MgC₂O₄·2H₂O | β-MgC₂O₄·2H₂O |

| Crystal System | Monoclinic[1] | Orthorhombic[1] |

| Space Group | C2/c[1] | Fddd[1] |

| Unit Cell Parameter a (Å) | 11.8392(5) | 5.3940 (11)[1][2] |

| Unit Cell Parameter b (Å) | 5.3312(2) | 12.691 (3)[1][2] |

| Unit Cell Parameter c (Å) | 9.8357(7) | 15.399 (3)[1][2] |

| Unit Cell Angle α (°) | 90 | 90 |

| Unit Cell Angle β (°) | 126.723(5) | 90 |

| Unit Cell Angle γ (°) | 90 | 90 |

| Unit Cell Volume (ų) | 497.59(3) | 1054.1 (4)[1] |

| Formula Units (Z) | 4 | 8[1] |

Experimental Protocols for Crystal Structure Determination

The determination of the crystal system and space group of a compound like this compound relies on diffraction techniques. The primary methods employed are Single-Crystal X-ray Diffraction (SC-XRD) and Powder X-ray Diffraction (PXRD).

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive method for determining the crystal structure of a compound.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound dihydrate are grown. A common method involves the slow evaporation of an aqueous solution containing magnesium ions and oxalic acid, or by hydrothermal synthesis.[1][3]

-

Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.[1] The crystal is rotated, and the diffraction pattern is recorded on a detector.

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell.

-

Data Reduction: The intensities of the diffraction spots are measured and corrected for various experimental factors.

-

Structure Solution and Refinement: The corrected data is used to solve the crystal structure using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined to achieve the best fit between the observed and calculated diffraction patterns. The space group is determined from the systematic absences in the diffraction data.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for phase identification and can be used to determine the crystal system and refine lattice parameters.

Methodology:

-

Sample Preparation: A polycrystalline sample of this compound is finely ground to ensure random orientation of the crystallites.

-

Data Collection: The powdered sample is placed in a sample holder in a powder diffractometer. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[2]

-

Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phase. This pattern is compared with databases like the ICDD-PDF2 for identification.[4][5]

-

Indexing and Lattice Parameter Refinement: The positions of the diffraction peaks are used to determine the unit cell parameters. Software is used to index the peaks and refine the lattice parameters. The crystal system is inferred from the best fit of the indexed pattern.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for determining the crystal system and space group of a crystalline solid and a conceptual representation of the relationship between the this compound polymorphs.

Caption: Workflow for Crystal Structure Determination.

Caption: Polymorphic Relationship of this compound Dihydrate.

References

- 1. A new polymorph of this compound dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium [frontiersin.org]

- 5. Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Anhydrous Magnesium Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous magnesium oxalate (B1200264) (MgC₂O₄) is an inorganic compound with relevance in various scientific fields, including materials science and potentially as a precursor in the synthesis of magnesium-based pharmaceuticals. This technical guide provides a comprehensive overview of the core physical and chemical properties of anhydrous magnesium oxalate, with a focus on quantitative data, experimental methodologies, and key chemical behaviors.

Physical Properties

Anhydrous this compound is a white, crystalline solid.[1][2] It is practically insoluble in water and organic solvents.[1][2] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of Anhydrous this compound

| Property | Value | Reference(s) |

| Molecular Formula | MgC₂O₄ | [1][3] |

| Molar Mass | 112.324 g/mol | [1][3] |

| Appearance | White solid | [1][2] |

| Density | 2.45 g/cm³ | [1] |

| Solubility in Water | 0.038 g/100g H₂O | [1] |

| Solubility Product (Ksp) | 8.5 × 10⁻⁵ | [1] |

| Vapor Pressure | 2.51 × 10⁻⁶ mmHg | [1] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -1269.0 kJ/mol | [1][4] |

Chemical Properties

Thermal Decomposition

Anhydrous this compound is thermally stable at room temperature but undergoes a multi-step decomposition upon heating. The decomposition process begins at approximately 420 °C and is complete by around 620 °C.[1] The primary decomposition pathway involves the initial formation of magnesium carbonate and carbon monoxide, followed by the oxidation of carbon monoxide to carbon dioxide and the subsequent decomposition of magnesium carbonate to magnesium oxide and carbon dioxide.[1]

The overall decomposition reaction can be summarized as follows:

MgC₂O₄(s) → MgO(s) + CO(g) + CO₂(g)

A diagram illustrating the thermal decomposition pathway is provided below.

Caption: Thermal decomposition pathway of anhydrous this compound.

Synthesis

Anhydrous this compound is typically prepared by the dehydration of its dihydrate form (MgC₂O₄·2H₂O).[1] The dihydrate can be synthesized by the precipitation reaction between a soluble magnesium salt, such as magnesium nitrate (B79036) or magnesium acetate, and an oxalate source, like oxalic acid or an alkali metal oxalate.[1][5] The subsequent dehydration to the anhydrous form is achieved by heating the dihydrate at a temperature of 150 °C.[1]

A generalized workflow for the synthesis of anhydrous this compound is depicted below.

Caption: Generalized workflow for the synthesis of anhydrous this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of anhydrous this compound are not extensively reported in the literature. However, standard methodologies for determining its key properties can be adapted from general procedures for inorganic salts.

Thermal Analysis (TGA/DSC)

Methodology: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the thermal decomposition of anhydrous this compound.

-

Instrumentation: A simultaneous TGA/DSC instrument is typically used.

-

Sample Preparation: A small, accurately weighed sample of anhydrous this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: The experiment is usually conducted under a dynamic inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a temperature above the final decomposition, typically around 700-800 °C.

-

-

Data Analysis: The TGA curve plots the percentage weight loss as a function of temperature, revealing the decomposition steps and the stoichiometry of the reactions. The DSC curve shows the heat flow, indicating whether the decomposition processes are endothermic or exothermic.

X-ray Diffraction (XRD)

Methodology: X-ray diffraction is used to determine the crystal structure and phase purity of anhydrous this compound.

-

Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα) is used.

-

Sample Preparation: The anhydrous this compound sample is finely ground to a homogenous powder to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.

-

Data Collection: The sample is scanned over a range of 2θ angles (e.g., 10-80°) with a defined step size and dwell time.

-

Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The positions and intensities of the diffraction peaks are compared with standard diffraction databases (e.g., JCPDS-ICDD) to confirm the identity and purity of the compound.

Solubility Determination

Methodology: Due to its low solubility, the equilibrium solubility of anhydrous this compound in water can be determined by methods suitable for sparingly soluble salts.

-

Procedure (Shake-Flask Method):

-

An excess amount of anhydrous this compound is added to a known volume of deionized water in a sealed container.

-

The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

The saturated solution is then carefully filtered to remove the undissolved solid.

-

The concentration of magnesium ions in the filtrate is determined using a suitable analytical technique, such as atomic absorption spectroscopy (AAS), inductively coupled plasma-optical emission spectrometry (ICP-OES), or titration with a standard EDTA solution.

-

The solubility is then calculated from the concentration of the magnesium ions.

-

Conclusion

This technical guide has summarized the key physical and chemical properties of anhydrous this compound, providing a foundation for its use in research and development. The data presented, along with the outlined experimental methodologies, will be valuable for scientists and professionals working with this compound. Further research to establish more detailed and specific experimental protocols for its characterization would be beneficial for the scientific community.

References

An In-depth Technical Guide to the Thermodynamic Data and Enthalpy of Formation for Magnesium Oxalate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available thermodynamic data for magnesium oxalate (B1200264) (MgC₂O₄), with a primary focus on its standard enthalpy of formation. The document details the experimental methodologies for determining these properties and presents key reaction pathways, including synthesis and thermal decomposition.

Thermodynamic Data for Magnesium Oxalate

This compound is an organic salt that exists in two primary forms: an anhydrous salt (MgC₂O₄) and a dihydrate (MgC₂O₄·2H₂O).[1] Understanding the thermodynamic properties of these compounds is crucial for applications ranging from materials science to pharmaceutical development. The data presented here is for standard conditions (298.15 K and 1 bar).

Physical and Thermodynamic Properties

The following table summarizes the key physical and thermodynamic properties for both anhydrous and dihydrate forms of this compound.

| Property | Anhydrous this compound (MgC₂O₄) | This compound Dihydrate (MgC₂O₄·2H₂O) |

| Molar Mass | 112.324 g/mol [1] | 148.354 g/mol [1][2] |

| Appearance | White solid[1] | White solid[1] |

| Density | 2.45 g/cm³[1] | Not specified |

| Standard Enthalpy of Formation (ΔfH°) | -1269.0 kJ/mol[1] | Not available |

| Standard Molar Entropy (S°) | Data not available | Data not available |

| Standard Entropy of Formation (ΔfS°) | Cannot be calculated | Cannot be calculated |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Cannot be calculated | Cannot be calculated |

Standard Molar Entropies of Constituent Elements

While the standard molar entropy for this compound is not readily found in the literature, the values for its constituent elements in their standard states are well-established. These are required to calculate the standard entropy of formation.

| Element (Standard State) | Standard Molar Entropy (S°) (J mol⁻¹ K⁻¹) |

| Magnesium (Mg, solid) | 32.67[3] |

| Carbon (C, graphite) | 5.74[4] |

| Oxygen (O₂, gas) | 205.2[5] |

The standard entropy of formation (ΔfS°) for anhydrous this compound would be calculated using the following reaction and formula:

Formation Reaction: Mg(s) + 2C(s, graphite) + 2O₂(g) → MgC₂O₄(s)

Formula: ΔfS° = S°(MgC₂O₄) - [S°(Mg) + 2 × S°(C) + 2 × S°(O₂)]

Without an experimental value for S°(MgC₂O₄), the ΔfS° and subsequently the ΔfG° (Gibbs Free Energy of Formation) cannot be determined.

Experimental Protocols

The determination of thermodynamic data, particularly the enthalpy of formation, relies on precise calorimetric measurements.

Synthesis of this compound Dihydrate

A common precursor for thermodynamic analysis is high-purity this compound dihydrate. One established laboratory method is precipitation via a metathesis reaction.

Protocol:

-

Solution Preparation: Prepare a 0.5 M solution of magnesium nitrate (B79036) (Mg(NO₃)₂) and a 0.5 M solution of potassium oxalate (K₂C₂O₄) using deionized water.

-

Reaction: Heat the potassium oxalate solution to 60 °C on a magnetic stir plate. While stirring continuously, add the magnesium nitrate solution dropwise to the heated potassium oxalate solution. A fine white precipitate of this compound dihydrate (MgC₂O₄·2H₂O) will form immediately.

-

Aging: Allow the precipitate to age in the mother liquor for 24 hours with continued stirring. This process, known as Ostwald ripening, improves the crystallinity and purity of the product.

-

Isolation: Filter the precipitate using a Buchner funnel.

-

Washing: Wash the collected solid sequentially with ample amounts of distilled water to remove any remaining soluble ions (K⁺, NO₃⁻), followed by a final wash with ethanol (B145695) to facilitate drying.

-

Drying: Dry the purified this compound dihydrate in a desiccator over a suitable drying agent.

Determination of Enthalpy of Formation by Calorimetry

The standard enthalpy of formation of this compound cannot be measured directly from its elements. Therefore, it is determined indirectly using Hess's Law and solution calorimetry. This protocol is analogous to the well-established method for determining the enthalpy of formation of magnesium oxide. A coffee-cup calorimeter is typically used for this purpose.

Principle (Hess's Law): The enthalpy of formation is determined by measuring the enthalpy changes of a series of reactions that can be algebraically combined to yield the formation reaction. The following reactions are used:

-

Reaction 1: Dissolution of solid this compound in an acid (e.g., HCl). MgC₂O₄(s) → Mg²⁺(aq) + C₂O₄²⁻(aq) ΔH₁ (measured)

-

Reaction 2: Formation of this compound from its elements (target reaction). Mg(s) + 2C(s) + 2O₂(g) → MgC₂O₄(s) ΔfH° (to be determined)

This approach requires additional known thermodynamic values for related reactions involving the ions in solution to construct a complete thermodynamic cycle.

Calorimetry Protocol (for ΔH₁):

-

Calorimeter Calibration: Determine the heat capacity (C_cal) of the calorimeter by mixing known amounts of hot and cold water and measuring the final temperature.

-

Reactant Measurement: Accurately weigh a sample of anhydrous this compound. Measure a precise volume of a standard acid solution (e.g., 1 M HCl) and place it in the calorimeter.

-

Temperature Equilibration: Allow the acid in the calorimeter to reach a stable initial temperature (T_initial), recording the temperature at regular intervals.

-

Initiate Reaction: Add the weighed this compound to the acid in the calorimeter. Seal the calorimeter immediately and begin stirring to ensure complete dissolution and uniform temperature distribution.

-

Data Acquisition: Record the temperature of the solution at regular intervals until a maximum temperature (T_final) is reached, followed by a slow, steady cooling period.

-

Calculations:

-

Determine the temperature change (ΔT = T_final - T_initial), correcting for any heat loss by extrapolating the cooling curve back to the time of mixing.

-

Calculate the heat absorbed by the solution (q_soln) using: q_soln = m_soln × c_soln × ΔT, where m is the mass and c is the specific heat capacity of the solution.

-

Calculate the heat absorbed by the calorimeter (q_cal) using: q_cal = C_cal × ΔT.

-

The total heat of reaction (q_rxn) is -(q_soln + q_cal).

-

The molar enthalpy of reaction (ΔH₁) is q_rxn / moles of MgC₂O₄.

-

Visualizations of Key Processes

The following diagrams, generated using DOT language, illustrate the logical workflow for the synthesis and decomposition of this compound.

Caption: Workflow for the synthesis of this compound dihydrate.

Caption: Thermal decomposition pathway of this compound dihydrate.

References

An In-depth Technical Guide to the Thermal Decomposition of Magnesium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of magnesium oxalate (B1200264). It is intended for an audience with a technical background in chemistry, materials science, and pharmaceuticals. The guide details the decomposition pathway, presents quantitative data from thermogravimetric and differential thermal analyses, and provides standardized experimental protocols.

Introduction

Magnesium oxalate (MgC₂O₄) is an inorganic compound that occurs in both anhydrous and dihydrate (MgC₂O₄·2H₂O) forms. Its thermal decomposition is a multi-step process that has been a subject of interest in various fields, including the synthesis of magnesium oxide (MgO) nanoparticles with controlled properties. Understanding the precise mechanism and kinetics of this decomposition is crucial for applications in catalysis, materials science, and pharmaceutical development, where MgO is used as an excipient.

The Thermal Decomposition Pathway

The thermal decomposition of this compound dihydrate proceeds through a series of distinct steps, which can be summarized as follows:

-

Dehydration: The initial step involves the loss of water molecules to form the anhydrous salt.

-

Decomposition of Anhydrous this compound: The anhydrous salt then decomposes into magnesium oxide. The intermediate steps of this decomposition are still a subject of discussion in the scientific community, with evidence supporting both a single-step and a two-step process.

The overall reaction is: MgC₂O₄·2H₂O(s) → MgO(s) + 2H₂O(g) + CO(g) + CO₂(g)

Below is a diagram illustrating the sequential decomposition pathway.

Caption: Sequential decomposition of this compound dihydrate.

Quantitative Data from Thermal Analysis

The following tables summarize quantitative data obtained from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of this compound dihydrate. These values are compiled from various studies and may vary depending on experimental conditions such as heating rate and atmosphere.

Table 1: Decomposition Temperatures and Mass Loss

| Decomposition Step | Temperature Range (°C) | Peak Temperature (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Reference(s) |

| 1. Dehydration | |||||

| MgC₂O₄·2H₂O → MgC₂O₄ + 2H₂O | 120 - 300 | ~200 | 24.27 | 24.3 - 24.5 | [1][2] |

| 2. Decomposition of Anhydrous Salt | |||||

| MgC₂O₄ → MgO + CO + CO₂ | 400 - 600 | ~480 - 510 | 48.54 | 47.9 - 48.5 | [1][3] |

| Alternative Two-Step Decomposition: | |||||

| MgC₂O₄ → MgCO₃ + CO | 420 - 500 | - | 25.84 | - | [4] |

| MgCO₃ → MgO + CO₂ | 500 - 620 | - | 36.83 (of MgCO₃) | - | [4] |

Table 2: Kinetic Parameters for the Decomposition of this compound

| Decomposition Step | Kinetic Model | Activation Energy (Ea) (kJ/mol) | Frequency Factor (A) (s⁻¹) | Reference(s) |

| Dehydration | Avrami-Erofeyev | 104 | 1.2 x 10¹⁰ | [1] |

| Decomposition (Anhydrous) | Three-phase boundary (R3) | 53 - 68 kcal/mol (~222-285 kJ/mol) | - | [2] |

Experimental Protocols

A detailed and standardized protocol is essential for obtaining reproducible results in the thermal analysis of this compound. The following protocol is a synthesis of best practices and parameters reported in the literature, conforming to general guidelines such as ASTM E1131 and ISO 11358.[5]

Thermogravimetric Analysis (TGA) Protocol for this compound Dihydrate

Objective: To determine the thermal stability and decomposition characteristics of this compound dihydrate.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) with a high-precision balance.

-

Sample pans (e.g., platinum, alumina).[6]

-

Gas flow controller for purge gas.

Materials:

-

This compound dihydrate (MgC₂O₄·2H₂O), finely ground powder.

-

Inert purge gas (e.g., Nitrogen, Argon) of high purity.

Procedure:

-

Instrument Preparation:

-

Turn on the TGA instrument and allow it to stabilize.

-

Ensure the purge gas cylinder has adequate pressure and set the flow rate (typically 20-50 mL/min).[7]

-

Perform instrument calibration for mass and temperature according to the manufacturer's instructions or standard procedures (e.g., ASTM E1582, E2040).[1]

-

-

Sample Preparation:

-

Weigh an empty, clean sample pan and tare the balance.

-

Accurately weigh 5-10 mg of the finely powdered this compound dihydrate sample into the pan. A smaller sample size minimizes thermal gradients.

-

-

TGA Measurement:

-

Place the sample pan in the TGA furnace.

-

Seal the furnace and purge with the inert gas for at least 15-30 minutes to ensure an inert atmosphere.

-

Program the temperature profile:

-

Initial Temperature: Ambient (e.g., 30 °C).

-

Heating Rate: A linear heating rate of 10 K/min is standard. Slower rates can improve resolution of overlapping events.[8]

-

Final Temperature: 900 °C to ensure complete decomposition.

-

Isothermal holds: Can be added at specific temperatures to isolate intermediates.

-

-

-

Data Collection and Analysis:

-

Start the TGA run and record the mass loss as a function of temperature.

-

The resulting thermogram (TG curve) will show distinct steps corresponding to mass loss events.

-

Calculate the percentage mass loss for each step.

-

Determine the onset and peak temperatures for each decomposition step from the TG and its first derivative (DTG curve), respectively.

-

Below is a workflow diagram for the TGA experiment.

Caption: A typical workflow for a TGA experiment.

Discussion of the Decomposition Mechanism

The thermal decomposition of this compound is a complex process influenced by factors such as the surrounding atmosphere and heating rate.

Dehydration: The first mass loss, occurring at approximately 120-300 °C, is unequivocally attributed to the removal of the two water molecules of hydration from MgC₂O₄·2H₂O, resulting in anhydrous MgC₂O₄.[1] This is an endothermic process.

Decomposition of Anhydrous MgC₂O₄: The subsequent decomposition of the anhydrous salt, typically between 400 °C and 600 °C, is more complex.[2]

-

One-Step Mechanism: Some studies suggest a single-step decomposition of anhydrous this compound into magnesium oxide, carbon monoxide, and carbon dioxide.[9] MgC₂O₄(s) → MgO(s) + CO(g) + CO₂(g)

-

Two-Step Mechanism: Other evidence points to a two-step process where magnesium carbonate (MgCO₃) is formed as an unstable intermediate.[4] Step 2a: MgC₂O₄(s) → MgCO₃(s) + CO(g) Step 2b: MgCO₃(s) → MgO(s) + CO₂(g)

The presence of a shoulder on the DTA or DTG peak in this temperature range can be indicative of the two-step mechanism. The relative stability of magnesium carbonate compared to other alkaline earth metal carbonates makes its isolation as an intermediate challenging under typical TGA conditions.

The following diagram illustrates the logical relationship between the proposed mechanisms.

Caption: Logical flow of proposed decomposition mechanisms.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process that is sensitive to experimental conditions. While the dehydration step is well understood, the precise mechanism of the decomposition of the anhydrous form warrants further investigation to resolve the existing ambiguities. The quantitative data and standardized protocols presented in this guide provide a solid foundation for researchers and professionals working with this compound and its decomposition products. Careful control of experimental parameters is paramount for achieving accurate and reproducible results, which are critical for the development of materials and pharmaceuticals with desired properties.

References

- 1. Thermogravimetric Analysis (TGA) – Ebatco Lab Services [ebatco.com]

- 2. Pyrophoric metals + the mechanism of thermal decomposition of this compound. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 6. stemed.site [stemed.site]

- 7. researchgate.net [researchgate.net]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. mdpi.com [mdpi.com]

Solubility of magnesium oxalate in various organic and inorganic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of magnesium oxalate (B1200264) (MgC₂O₄) in a range of organic and inorganic solvents. Magnesium oxalate, an inorganic compound, is a white, crystalline solid that exists in both anhydrous (MgC₂O₄) and dihydrate (MgC₂O₄·2H₂O) forms.[1] Its solubility characteristics are of critical importance in various fields, including pharmaceutical development, industrial chemistry, and geological sciences.

Quantitative Solubility Data

The solubility of this compound is influenced by several factors, including the solvent system, temperature, and pH. The following tables summarize the available quantitative data to provide a clear comparison of its solubility in different media.

Table 1: Solubility of this compound in Aqueous and Organic Solvents

| Solvent System | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Ksp | Reference |

| Water | 25 | 0.038 | 0.0034 | 8.5 x 10⁻⁵ | [1][2][3] |

| Organic Solvents (general) | 25 | Insoluble | - | - | [1][2][3] |

| Ethanol | 25 | Insoluble | - | - | |

| Methanol | 25 | Insoluble | - | - | |

| Acetone | 25 | Insoluble | - | - |

Note: While specific quantitative data for organic solvents is scarce, this compound is consistently reported as being practically insoluble in these media.

Table 2: Solubility of this compound in Inorganic Solvents

| Solvent System | Observation | Reference |

| Dilute Mineral Acids (HCl, H₂SO₄, HNO₃) | Soluble | [2][3] |

| Aqueous Ammonia | Data not available | |

| EDTA Solution | Forms a soluble complex | [4] |

The solubility of this compound in acidic solutions is significantly higher than in water due to the reaction of the oxalate ion (C₂O₄²⁻) with H⁺ ions, which shifts the dissolution equilibrium.

Factors Affecting Solubility

The dissolution of this compound is a dynamic equilibrium that can be influenced by several factors:

-

pH: In acidic solutions, the oxalate ion is protonated to form hydrogen oxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄). This reduction in the concentration of free oxalate ions shifts the equilibrium MgC₂O₄(s) ⇌ Mg²⁺(aq) + C₂O₄²⁻(aq) to the right, leading to increased solubility.

-

Common Ion Effect: The presence of a common ion, either Mg²⁺ or C₂O₄²⁻, from another source will decrease the solubility of this compound by shifting the dissolution equilibrium to the left, according to Le Chatelier's principle.

-

Temperature: While specific data on the temperature dependence of this compound solubility is limited, for most sparingly soluble salts, solubility increases with temperature.

-

Complexing Agents: Chelating agents like EDTA can form stable, soluble complexes with Mg²⁺ ions, effectively removing them from the solution and promoting the dissolution of this compound.[4]

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of sparingly soluble salts like this compound requires precise experimental techniques. The following are detailed methodologies for common experimental protocols.

Shake-Flask Method (Thermodynamic Solubility)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed, conical flask. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Agitate the flask at a constant temperature using a mechanical shaker or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).

-

Analysis: Accurately determine the concentration of magnesium ions in the clear filtrate using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), or titration with a standard EDTA solution.

-

Calculation: Calculate the solubility from the concentration of the dissolved this compound in the saturated solution.

Conductometric Method

This method is suitable for determining the solubility of sparingly soluble salts in water by measuring the electrical conductivity of the saturated solution.

Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in deionized water as described in the shake-flask method (steps 1 and 2).

-

Conductivity Measurement:

-

Measure the specific conductance of the deionized water used.

-

Filter the saturated this compound solution and measure its specific conductance using a calibrated conductivity meter.

-

-

Calculation:

-

The specific conductance of the this compound solution is the difference between the measured conductance of the saturated solution and the deionized water.

-

The molar conductivity at infinite dilution (Λ₀) for this compound can be calculated using Kohlrausch's law of independent migration of ions (Λ₀ = λ₀(Mg²⁺) + λ₀(C₂O₄²⁻)). The values for the limiting ionic conductivities can be obtained from literature.

-

The solubility (S) in mol/L can then be calculated using the formula: S = (1000 × κ) / Λ₀, where κ is the specific conductance of the salt.

-

Gravimetric Method

This method involves the precipitation of a component of the dissolved salt and weighing the precipitate to determine the original concentration.

Methodology:

-

Preparation of Saturated Solution: Prepare a known volume of a saturated this compound solution as described in the shake-flask method.

-

Precipitation:

-

Acidify the saturated solution with a dilute strong acid (e.g., HCl).

-

Add a precipitating agent that forms a highly insoluble compound with either magnesium or oxalate ions. For instance, to determine the oxalate concentration, a standard solution of a calcium salt can be added to precipitate calcium oxalate, which is less soluble than this compound.

-

-

Filtration and Washing: Filter the precipitate through a pre-weighed sintered glass crucible. Wash the precipitate with small portions of deionized water to remove any soluble impurities.

-

Drying and Weighing: Dry the precipitate in an oven at a suitable temperature until a constant weight is achieved.

-

Calculation: From the mass and known stoichiometry of the precipitate, calculate the concentration of the corresponding ion (in this case, oxalate) in the original saturated solution. This concentration is equal to the molar solubility of this compound.

Conclusion

The solubility of this compound is low in water and organic solvents but is significantly enhanced in acidic solutions and in the presence of complexing agents. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound. Accurate determination of its solubility is crucial for controlling precipitation, designing drug delivery systems, and understanding its behavior in various chemical and biological systems.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Magnesium Oxide Nanoparticles using a Magnesium Oxalate Precursor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Magnesium oxide (MgO) nanoparticles are gaining significant attention in the biomedical field due to their biocompatibility, biodegradability, and unique physicochemical properties.[1] Their applications are diverse, ranging from antibacterial and anticancer agents to platforms for drug delivery and bioimaging.[1][2][3] A common and effective method for synthesizing MgO nanoparticles is through the thermal decomposition of a magnesium oxalate (B1200264) (MgC₂O₄) precursor.[4] This method allows for good control over the size and crystallinity of the resulting nanoparticles, which are crucial parameters for their biological activity.

These application notes provide detailed protocols for the synthesis of MgO nanoparticles via a magnesium oxalate precursor, covering both the sol-gel synthesis of the precursor and its subsequent thermal decomposition. Additionally, we present data on the influence of synthesis parameters on nanoparticle characteristics and discuss the molecular mechanism of MgO nanoparticle-induced cytotoxicity, a key consideration for therapeutic applications.

Data Presentation

The size and properties of MgO nanoparticles are highly dependent on the calcination temperature and duration during the thermal decomposition of the this compound precursor. Higher temperatures generally lead to increased crystallite size and a decrease in surface area.[5][6]

| Calcination Temperature (°C) | Calcination Time (hours) | Average Crystallite Size (nm) | Morphology | Reference |

| 450 | 2 | 10 - 20 | Lower crystallinity, broader peaks | [7] |

| 550 | 6 | 8.11 | Cubic | [8] |

| 550 | 6 | < 10 | Cubic | [9] |

| 600 | - | - | Improved crystallinity | [7] |

| 700 | - | - | Well-defined peaks, high purity | [7] |

| 950 | 36 | 40 - 60 | Cubic | [10] |

Table 1: Influence of Calcination Temperature on the Physicochemical Properties of MgO Nanoparticles Synthesized from a this compound Precursor.

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of this compound Precursor

This protocol details the synthesis of the this compound precursor from magnesium acetate (B1210297) using a sol-gel method.[8][9]

Materials:

-

Magnesium acetate tetrahydrate (Mg(CH₃COO)₂·4H₂O)

-

Oxalic acid (H₂C₂O₄)

-

Methanol (B129727) (CH₃OH) or Ethanol (B145695) (C₂H₅OH)

-

Deionized water

-

Magnetic stirrer with heating plate

-

Beakers

-

pH meter or pH indicator strips

-

Filter paper (e.g., Whatman No. 42)

-

Drying oven

Procedure:

-

Dissolution of Magnesium Precursor: Dissolve approximately 50 g of magnesium acetate tetrahydrate in 150 mL of methanol or ethanol in a beaker. Heat the solution gently and stir using a magnetic stirrer until the solution becomes clear.[9]

-

pH Adjustment and Gel Formation: Prepare a 1.0 M solution of oxalic acid in deionized water. Slowly add the oxalic acid solution dropwise to the magnesium acetate solution while continuously stirring. Monitor the pH of the mixture and continue adding oxalic acid until a pH of 5 is reached. A white gel will form.[9]

-

Gelation: Stop stirring and allow the gel to age at room temperature overnight to complete the gelation process.[9]

-

Filtration and Washing: Filter the gel using filter paper to separate it from the solution. Wash the collected this compound precursor with deionized water and then with ethanol to remove any unreacted precursors or impurities.

-

Drying: Dry the this compound precursor in an oven at 100-200°C for 24 hours to remove water and any trapped solvent.[8][9]

-

Grinding and Sieving: After drying, grind the precursor into a fine powder using a mortar and pestle and sieve it to obtain a uniform particle size.[9]

Protocol 2: Thermal Decomposition of this compound to MgO Nanoparticles